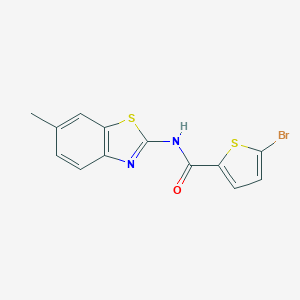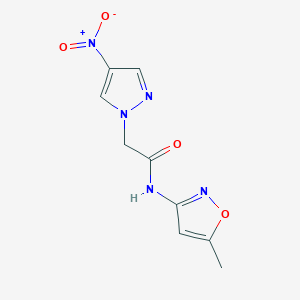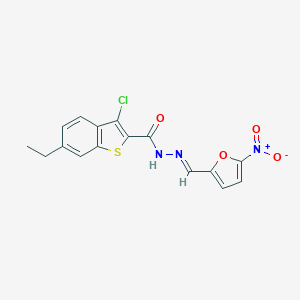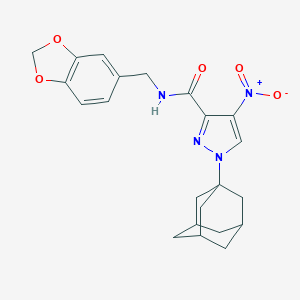
5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide, also known as BMBT, is a compound that has been widely studied for its potential applications in scientific research. BMBT belongs to the family of benzothiazole derivatives, which have been shown to exhibit a variety of biological activities.
Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Activity
Benzothiazole derivatives, including the compound , have shown promise in the treatment of tuberculosis. Recent studies have highlighted the synthesis of new benzothiazole-based compounds with significant in vitro and in vivo anti-tubercular activity. These compounds exhibit better inhibition potency against Mycobacterium tuberculosis compared to standard reference drugs . The compound’s structure allows for various synthetic pathways, enhancing its potential as an anti-tubercular agent.
Molecular Docking Studies
The molecular structure of benzothiazole derivatives makes them suitable for molecular docking studies. These studies aim to find potent inhibitors with enhanced activity against specific targets. For instance, the compound has been studied for its interaction with the DprE1 enzyme, which is crucial in the fight against tuberculosis .
Muscle Relaxant Properties
Related benzothiazole compounds have been studied for their muscle relaxant properties. Specifically, 2-amino-6-methylbenzothiazole, a close relative, has shown anti-tetanus activity . This suggests that our compound of interest may also possess similar neuromuscular blocking properties, which could be explored further.
Synthetic Pathways Development
The compound serves as a key intermediate in the development of new synthetic pathways. Techniques such as diazo-coupling, Knoevenagel condensation, and Biginelli reaction have been employed to synthesize benzothiazole derivatives . This versatility in synthesis makes it a valuable compound for medicinal chemistry research.
Anti-HIV Potential
While not directly linked to the compound , related indole derivatives have been reported to possess anti-HIV properties. Molecular docking studies of these derivatives have been performed to assess their potential as anti-HIV agents . Given the structural similarities, the compound could be modified and evaluated for anti-HIV activity.
Carbohydrate-Derived Material Development
Researchers have been exploring the use of benzothiazole derivatives in the development of carbohydrate-derived materials. These materials have applications in natural product-inspired hybrid analogues and molecular modeling . The compound’s structure could be utilized to create new materials with unique properties.
Wirkmechanismus
Target of Action
The primary target of 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is DprE1 , a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This compound has been found to have potent inhibitory activity against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, by binding to its active site. This binding inhibits the function of DprE1, thereby disrupting the synthesis of arabinogalactan . The disruption in the cell wall synthesis leads to the death of the bacterium, thus exhibiting its anti-tubercular activity .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall and its biosynthesis is crucial for the survival and pathogenicity of Mycobacterium tuberculosis . By inhibiting DprE1, the compound disrupts this pathway, leading to the death of the bacterium .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacterium .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis. By inhibiting the function of DprE1, the compound disrupts the synthesis of arabinogalactan, leading to the death of the bacterium . This makes 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide a potential candidate for the development of new anti-tubercular drugs .
Eigenschaften
IUPAC Name |
5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2OS2/c1-7-2-3-8-10(6-7)19-13(15-8)16-12(17)9-4-5-11(14)18-9/h2-6H,1H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYXRPLSJBGWFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-bromophenoxy)methyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B451552.png)
![4-[(4-bromophenoxy)methyl]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B451553.png)
![Ethyl 5-isopropyl-2-[(5-methyl-2-furoyl)amino]thiophene-3-carboxylate](/img/structure/B451555.png)

![methyl 3-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B451558.png)


![N'-{3-[(4-cyanophenoxy)methyl]-4-methoxybenzylidene}-2-(2-naphthyloxy)acetohydrazide](/img/structure/B451561.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-(4-ethylphenyl)quinoline-4-carboxamide](/img/structure/B451565.png)

![1-(2-Furoyl)-4-{4-[(2-methoxyphenoxy)methyl]benzoyl}piperazine](/img/structure/B451568.png)
![propyl 4-(4-fluorophenyl)-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B451569.png)
![3-[(2Z)-4-(4-ethylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B451571.png)
